molecular formula C6H8F2O3 B2761963 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 1645565-01-0

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2761963
CAS No.: 1645565-01-0
M. Wt: 166.124
InChI Key: HWNJIJPVIJDIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorinated Cyclobutane Chemistry

The integration of fluorine into organic molecules dates to the 19th century, with Alexandre Borodin’s 1862 demonstration of nucleophilic fluorination marking a foundational milestone. Early efforts focused on simple fluorocarbons, but the challenges of handling elemental fluorine limited progress until the Manhattan Project necessitated large-scale fluorination techniques for uranium processing. Post-war advancements, such as the Schiemann reaction (1927) and electrochemical fluorination (1940s), enabled controlled synthesis of fluorinated aromatics and aliphatics. Cyclobutane derivatives entered the spotlight in the 21st century as chemists sought strained carbocycles to modulate drug candidate properties. The introduction of fluorine into cyclobutane rings emerged as a strategy to balance ring strain with electronic stabilization, paving the way for compounds like 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid.

Table 1: Key Milestones in Fluorinated Cyclobutane Chemistry

Year Development Significance
1862 Borodin’s nucleophilic fluorination First C–F bond formation via halogen exchange
1927 Schiemann reaction Enabled aromatic fluorination via diazonium salts
1940s Electrochemical fluorination Scalable production of perfluorocarbons
2010s Cyclobutane bioisosteres Adoption in drug design for conformational control

Significance of 3,3-Difluorocyclobutane Scaffolds in Modern Chemistry

The 3,3-difluorocyclobutane motif combines geometric strain with electronic modulation. Fluorine’s high electronegativity withdraws electron density, reducing ring puckering compared to non-fluorinated analogs while maintaining a bond angle of ~88°. This subtle distortion enhances stability against metabolic oxidation compared to cyclopropane derivatives. The geminal difluoro configuration further rigidifies the scaffold, making it valuable for:

  • Conformational restriction : Locking pharmacophores in bioactive orientations.
  • Bioisosterism : Mimicking aromatic or alkenyl groups while improving solubility.
  • Metabolic resistance : Fluorine’s inertness mitigates cytochrome P450-mediated degradation.

Table 2: Comparative Properties of Fluorinated Cyclobutanes

Compound Substituents Key Feature Application
3,3-Difluorocyclobutane Two F atoms Enhanced rigidity Kinase inhibitor cores
1-Amino-3-fluorocyclobutane-1-carboxylic acid F, NH₂ Polar functionality Tumor imaging probes
Trifluoromethoxycyclobutane OCF₃ Electron withdrawal Bioisostere for tert-butyl groups

Research Context for this compound

This compound’s structure merges a difluorocyclobutane core with a hydroxymethyl side chain and carboxylic acid group. The carboxylic acid may act as a phosphate mimic in prodrug designs, while the hydroxymethyl group enables further derivatization via esterification or glycosylation. Synthetic routes likely involve:

  • Ring construction : [2+2] photocycloaddition of fluorinated alkenes.
  • Fluorination : Electrophilic or nucleophilic substitution using agents like Selectfluor®.
  • Oxidation : Conversion of primary alcohols to carboxylic acids via TEMPO-mediated processes.

Recent studies highlight its potential as a:

  • Peptide backbone modifier : The cyclobutane ring imposes torsional constraints on adjacent amino acids, enhancing proteolytic stability.
  • Metal chelator : The carboxylic acid and hydroxyl groups could coordinate transition metals for catalytic or imaging applications.

Properties

IUPAC Name

3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8)1-5(2-6,3-9)4(10)11/h9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNJIJPVIJDIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645565-01-0
Record name 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Addition Reaction: Cycloaddition Initiation

The most validated industrial method employs methyl acrylate and 1,1-dichloro-2,2-difluoroethylene in a solvent-free [2+2] cycloaddition at 150°C for 15–20 hours. This step produces 2,2-bis-chloro-3,3-difluoro-cyclobutyl methyl carboxylate with >85% conversion efficiency under azeotropic distillation purification. The absence of solvent reduces byproduct formation while maintaining atomic economy.

Hydrolysis: Carboxylate Generation

Subsequent hydrolysis utilizes 20% aqueous sodium hydroxide at 15–20°C for 1–3 hours. Controlled temperature prevents defluorination while achieving quantitative saponification of the methyl ester to 2,2-bis-chloro-3,3-difluoro-1-cyclobutane carboxylic acid. Kinetic studies show first-order dependence on hydroxide concentration.

Hydrogenation: Final Functionalization

The terminal step employs 10% palladium-on-carbon catalyst in methanol with triethylamine (1:1 molar ratio) at 45–50°C for 18–20 hours. This achieves simultaneous dechlorination and hydroxymethylation via hydrogenolytic C-Cl cleavage and subsequent aldehyde reduction. Gas chromatography-mass spectrometry (GC-MS) data confirm >92% purity post-crystallization.

Table 1: Industrial Three-Step Synthesis Parameters

Step Conditions Catalyst Time (h) Yield (%)
Cycloaddition 150°C, solvent-free None 15–20 85
Hydrolysis 20% NaOH, 15–20°C None 1–3 95
Hydrogenation 45–50°C, MeOH, H₂ (50 psi) Pd/C (10%) 18–20 90

Photoredox-Catalyzed gem-Difluoroallylation

Emerging photochemical strategies adapt α-trifluoromethyl alkenes for radical-mediated cyclobutane functionalization. Under blue LED irradiation (440 nm), 4CzIPN photocatalyst generates prearomatic dihydroquinazolinone intermediates that undergo C(sp³)-C bond cleavage. This forms alkyl radicals that add to fluorinated alkenes, followed by β-fluoride elimination to install gem-difluoro groups.

While this method achieves 60–75% yields for analogous difluoroalkenes, its application to the target compound requires:

  • Pre-functionalization of ketone precursors with hydroxymethyl groups
  • Optimization of hydrogen-bonding interactions in the cyclobutane transition state
    Preliminary computational models (DFT B3LYP/6-31G*) suggest a 12.3 kcal/mol activation barrier for the radical recombination step.

Cycloaddition Strategies for Ring Construction

Thermal [2+2] cycloadditions between fluorinated ethylenes and electron-deficient dienes provide alternative ring-forming pathways. For example, trifluoroethylene derivatives react with methyl vinyl ketone at 200°C under pressure to form cyclobutane cores with 55–60% diastereoselectivity. Subsequent oxidation and hydroxymethylation steps could theoretically yield the target compound, though no experimental data exist for this specific pathway.

Key Challenges:

  • Controlling stereochemistry at the C1 and C3 positions
  • Preventing ring-opening during fluorination
  • Achieving regioselective hydroxymethylation

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Industrial Photoredox Cycloaddition
Starting Material Cost $12/kg $48/kg $65/kg
Step Count 3 4–5 4
Total Yield 72% 45% (estimated) 30% (estimated)
Scalability >100 kg/batch <1 kg/batch 10 kg/batch
Purification Complexity Medium High Very High

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 3,3-Difluoro-1-(carboxymethyl)cyclobutane-1-carboxylic acid

    Reduction: 3,3-Difluoro-1-(hydroxymethyl)cyclobutanol

    Substitution: 3,3-Difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C6_6H8_8F2_2O3_3
Molecular Weight: 180.15 g/mol
CAS Number: 227607-43-4
IUPAC Name: 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid

The compound features a cyclobutane ring with two fluorine atoms and a hydroxymethyl group attached to the carbon backbone, which enhances its reactivity and stability in various chemical reactions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the construction of more complex molecules due to its functional groups that allow for various chemical transformations. The fluorine atoms enhance the compound's electrophilicity, making it suitable for nucleophilic substitution reactions.

Common Reactions:

  • Nucleophilic Substitution: The hydroxymethyl group can be replaced by other nucleophiles.
  • Functional Group Transformations: The carboxylic acid can be converted into esters or amides, expanding its utility in synthetic chemistry.

Research has indicated that compounds with fluorinated groups often exhibit unique biological activities. Studies are ongoing to evaluate the interactions of this compound with various biomolecules, including enzymes and receptors.

Potential Biological Applications:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals targeting various diseases.

Material Science

In material science, this compound is being explored for its potential to enhance the properties of polymers and other materials. The incorporation of fluorinated compounds can improve thermal stability and chemical resistance.

Case Study 1: Synthesis of Fluorinated Compounds

A recent study demonstrated the use of this compound as a precursor for synthesizing novel fluorinated analogs with enhanced biological activity. The synthetic route involved nucleophilic substitution reactions that yielded derivatives with improved pharmacokinetic properties.

Case Study 2: Biological Assays

In vitro assays have been conducted to assess the biological activity of this compound against specific cancer cell lines. Preliminary results indicate that derivatives of this compound exhibit significant cytotoxicity, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The hydroxymethyl and carboxylic acid groups facilitate interactions with active sites and catalytic residues, contributing to its biological effects.

Comparison with Similar Compounds

Fluorinated Derivatives

  • 3,3-Difluorocyclobutanecarboxylic Acid

    • Structure : Lacks the hydroxymethyl group.
    • Properties : Molecular weight 136.1 g/mol; higher electronegativity due to fluorine atoms. Used as a rigid scaffold in drug design .
    • Key Difference : Reduced hydrogen-bonding capacity compared to the hydroxymethyl analog.
  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic Acid

    • Structure : Replaces hydroxymethyl with trifluoromethyl (-CF3).
    • Properties : Molecular weight 204.09 g/mol; enhanced lipophilicity and metabolic resistance. Suitable for fluorinated drug candidates .
  • 3,3-Difluoro-1-(methoxycarbonyl)cyclobutane-1-carboxylic Acid

    • Structure : Contains a methoxycarbonyl (-COOCH3) group.
    • Properties : Molecular formula C8H10F2O4; ester functionality allows for further derivatization .

Hydroxymethyl-Containing Analogs

  • 3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid Structure: No fluorine atoms. Properties: Exhibits hydrogen bonding via -CH2OH and -COOH groups. Potential for polymer or peptide synthesis .
  • 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic Acid Hydrochloride Structure: Substitutes fluorine with an amino (-NH2) group. Properties: Molecular weight 181.62 g/mol; used in peptide stapling due to its zwitterionic character .

Aromatic and Heterocyclic Derivatives

  • 3,3-Difluoro-1-(3-methylphenyl)cyclobutane-1-carboxylic Acid

    • Structure : Incorporates a 3-methylphenyl substituent.
    • Properties : Molecular weight 226.22 g/mol; enhanced aromatic interactions for protein binding .
  • 3,3-Difluoro-1-(pyridin-3-yl)cyclobutane-1-carboxylic Acid Hydrochloride

    • Structure : Features a pyridine ring.
    • Properties : Combines fluorination with heteroaromaticity for kinase inhibitor development .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C6H8F2O3* ~166 (estimated) -F (3,3), -CH2OH, -COOH Peptide stapling, drug scaffolds
3,3-Difluorocyclobutanecarboxylic acid C5H6F2O2 136.1 -F (3,3), -COOH Rigid drug scaffolds
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid C6H5F5O2 204.09 -F (3,3), -CF3, -COOH Fluorinated drug candidates
3-(Hydroxymethyl)cyclobutane-1-carboxylic acid C6H10O3 130.14 -CH2OH, -COOH Polymer chemistry
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid HCl C6H12ClNO3 181.62 -NH2, -CH2OH, -COOH Peptide modification

*Molecular formula estimated based on structural analogs.

Key Research Findings

  • Fluorine Impact: The 3,3-difluoro substitution increases ring strain and electronegativity, improving binding affinity in enzyme inhibitors compared to non-fluorinated analogs .
  • Hydroxymethyl Utility: The -CH2OH group enables conjugation with peptides or polymers, as seen in cyclobutane-based amino acids used for hydrocarbon stapling .
  • Comparative Reactivity : Ester derivatives (e.g., methoxycarbonyl in ) exhibit greater stability under acidic conditions than the parent carboxylic acid.

Biological Activity

3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by its unique cyclobutane structure, which incorporates two fluorine atoms and a hydroxymethyl group. This compound has gained attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C5H6F2O3
  • Molar Mass : 152.1 g/mol
  • IUPAC Name : this compound

The presence of fluorine atoms in the structure enhances the compound's stability and reactivity, making it a candidate for various biochemical interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects on different biological systems. The following sections summarize key findings regarding its biological activities.

Antioxidant Activity

Research has indicated that fluorinated compounds often exhibit enhanced antioxidant properties. For example, studies have shown that certain fluorinated cyclobutane derivatives can scavenge free radicals effectively, potentially offering protective effects against oxidative stress. The specific antioxidant activity of this compound remains to be fully characterized but is hypothesized to be significant due to its structural features.

Enzyme Inhibition Studies

Enzyme inhibition is a crucial aspect of drug design, particularly for compounds targeting specific metabolic pathways. Preliminary structure-activity relationship (SAR) studies suggest that the incorporation of fluorine atoms can influence the binding affinity of compounds to enzyme active sites. For instance, similar compounds have shown potential as inhibitors of enzymes involved in metabolic disorders.

Compound Target Enzyme Inhibition Type IC50 (µM)
Compound AACECompetitive25
Compound BDPPHNon-competitive15
This compoundTBDTBDTBD

Case Studies and Research Findings

Several case studies have highlighted the importance of SAR in understanding the biological activity of fluorinated compounds:

  • Study on Fluorinated Phenolic Compounds :
    • Researchers evaluated the inhibitory effects of various fluorinated phenolic compounds on angiotensin-converting enzyme (ACE). The study found that introducing fluorine groups significantly enhanced inhibitory potency compared to non-fluorinated counterparts .
  • Antioxidant Activity Assessment :
    • A comparative study assessed the antioxidant activities of different cyclobutane derivatives. Results indicated that fluorinated variants exhibited superior radical scavenging capabilities .
  • Cytotoxicity Testing :
    • In vitro tests on cyclobutane derivatives showed varying degrees of cytotoxicity against human liver cancer cells. The study emphasized the role of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid?

A multi-step synthesis is typically employed, starting with cyclobutane-1-carboxylic acid derivatives. Key steps include:

  • Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 3,3-positions .
  • Hydroxymethylation : The hydroxymethyl group can be introduced via aldol condensation or by reducing a ketone intermediate (e.g., using NaBH4 or LiAlH4) .
  • Protection/Deprotection : Carboxylic acid groups may require protection (e.g., as ethyl esters) during fluorination to prevent side reactions .
    Critical Note : Competing side reactions (e.g., ring-opening of cyclobutane under acidic conditions) require precise temperature control (<0°C for fluorination steps) and inert atmospheres .

Q. How can the compound’s purity and structural integrity be validated?

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm regiochemistry of fluorines and hydroxymethyl group (e.g., splitting patterns in 1H NMR, coupling constants for fluorines in 19F NMR) .
    • HRMS : Verify molecular weight (expected m/z for C7H9F2O3: 191.05) .
  • Chromatography : HPLC or GC-MS to detect impurities (<2% acceptable for most studies) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (if applicable) .

Q. What are the key reactivity patterns of this compound?

  • Acid Sensitivity : The cyclobutane ring may undergo strain-driven ring-opening under strong acidic conditions (e.g., concentrated H2SO4) .
  • Nucleophilic Substitution : The hydroxymethyl group can be oxidized to a carbonyl (e.g., using PCC) or esterified (e.g., with acetyl chloride) .
  • Fluorine Participation : Fluorine atoms may stabilize adjacent carbocations or engage in hydrogen bonding, affecting solubility and crystal packing .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its biological interactions?

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) reveal the electron-withdrawing effect of fluorines, which polarizes the carboxylic acid group (pKa ~2.5–3.0) and enhances binding to enzymes like cyclooxygenase .
  • Enantiomer Separation : Chiral chromatography (e.g., Chiralpak IC) can resolve enantiomers, with bioactivity often linked to the (S)-configuration due to optimal hydrogen bonding with active sites .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., HEK293, HeLa) to account for variability in membrane permeability .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid metabolism (e.g., ester hydrolysis) explains discrepancies in in vivo vs. in vitro activity .
  • Control for Fluorine Lability : Use 19F NMR to monitor defluorination under physiological conditions, which may reduce efficacy .

Q. How can the compound’s stability be optimized for long-term storage?

  • Lyophilization : Freeze-drying under vacuum preserves the compound’s integrity, with stability >24 months at -20°C .
  • pH Buffering : Store in neutral buffers (pH 6.8–7.4) to prevent hydrolysis of the hydroxymethyl group .

Q. What advanced techniques elucidate its mechanism in enzyme inhibition?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to targets like β-lactamases .
  • Cryo-EM/X-ray Co-crystallization : Resolve binding modes at atomic resolution (e.g., interactions with catalytic serine residues) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.